molecular formula C9H11FO B15259878 1-(2-Fluoro-4-methylphenyl)ethan-1-ol

1-(2-Fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B15259878
M. Wt: 154.18 g/mol
InChI Key: ULWRQNPVTIMXSU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)ethan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₁FO and a molecular weight of 154.17 g/mol. The compound features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, attached to an ethanol moiety.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7,11H,1-2H3

InChI Key

ULWRQNPVTIMXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can enhance its binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and notable properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
1-(2-Fluoro-4-methylphenyl)ethan-1-ol 2-F, 4-CH₃ on phenyl C₉H₁₁FO 154.17 High enantiomeric purity; synthetic intermediate
(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol 4-OCH₃, 2-F on phenyl C₉H₁₁FO₂ 170.18 Potential chiral building block
1-(4-Ethylphenyl)ethan-1-ol 4-C₂H₅ on phenyl C₁₀H₁₄O 150.22 Hydrophobic; limited solubility in water
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-diF, triazole substituent C₁₀H₁₀F₂N₃O 241.21 Antifungal activity
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride 4-F, methylamino group C₉H₁₃ClFNO 205.66 Bioactive derivative; hydrochloride salt
1-(2-Fluoro-4-methoxyphenyl)ethanol 2-F, 4-OCH₃ on phenyl C₉H₁₁FO₂ 170.18 Methoxy group enhances polarity
Key Observations:
  • Fluorine Substitution : The presence of fluorine at the 2-position (as in the target compound) introduces electron-withdrawing effects, which can stabilize the aromatic ring and influence reactivity in substitution reactions. Compounds with multiple fluorines (e.g., 2,4-difluoro derivatives) exhibit enhanced stability but may reduce solubility .
  • In contrast, the target compound’s methyl group contributes to hydrophobicity.
  • Enantioselectivity : Both the target compound and (1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol () highlight the importance of stereochemistry in synthetic applications, likely synthesized via biocatalytic reduction or asymmetric hydrogenation .

Spectroscopic Data

provides NMR data for structurally related alcohols:

  • 1-(Pyridin-4-yl)ethan-1-ol : Methyl protons at δ = 1.46, hydroxyl at δ = 4.13.
  • Benzyl Alcohol : Hydroxyl at δ = 2.62, aromatic protons at δ = 7.28–8.34.
  • Target Compound : Expected downfield shifts for protons near the fluorine atom (e.g., aromatic protons at δ ~7.2–7.5) and methyl groups (δ ~2.3–2.5).

Stability and Reactivity

  • The target compound’s alcohol group is prone to oxidation (e.g., to the corresponding ketone, as in ).
  • Fluorine’s electronegativity enhances the stability of the aromatic ring but may reduce nucleophilic substitution reactivity compared to non-fluorinated analogues.

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